2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features both imidazole and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development.
Medicine
Medically, this compound is being explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for creating polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity is a key feature .
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Chlorophenyl)-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone
- [2-(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-chlorophenyl)methanone
Uniqueness
What sets 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole apart is its unique combination of functional groups. The presence of both chlorophenyl and fluorophenyl groups provides a distinct reactivity profile, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2OS/c18-14-5-1-12(2-6-14)11-23-17-20-9-10-21(17)16(22)13-3-7-15(19)8-4-13/h1-8H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHRZSWZDZCCOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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